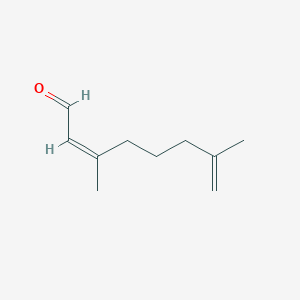

(2Z)-3,7-dimetil-octa-2,7-dienal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2Z)-3,7-Dimethylocta-2,7-dienal, also known as citral, is a naturally occurring compound found in the essential oils of various plants, such as lemongrass, lemon myrtle, and lemon verbena. It is a yellow liquid with a strong lemon odor and is widely used in the flavor and fragrance industries. Citral is an important intermediate in the synthesis of vitamins A and E and is also used as a precursor for the production of ionones, which are key components in many perfumes.

Aplicaciones Científicas De Investigación

Synthesis of Fragrances and Flavors

Citral is extensively used in the fragrance industry due to its lemon scent. It serves as a key ingredient in perfumes and flavoring agents for food products. Its ability to blend well with other aromatic compounds makes it a valuable component in creating complex fragrances .

Intermediate in Organic Synthesis

It acts as an intermediate in the synthesis of various organic compounds, including:

- (2Z)-3,7-dimethylocta-2,6-dien-1-ol : Used for producing rose-like fragrances.

- Other Terpenes : Citral is a precursor for synthesizing other terpenes which are important in both natural and synthetic applications .

Antimicrobial Properties

Studies have demonstrated that citral exhibits significant antimicrobial activity against a range of bacteria and fungi. This property makes it a potential candidate for use in pharmaceuticals and as a natural preservative in food products .

Aromatherapy

Citral is also utilized in aromatherapy due to its calming effects. It is believed to help reduce anxiety and stress when used in essential oils .

Flavoring Agents

In the food industry, citral is used to enhance the flavor profile of various products, particularly in beverages and confectionery items .

Cosmetic Industry

Due to its pleasant aroma and potential skin benefits, citral is incorporated into cosmetic formulations such as lotions and creams .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial effects of citral against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that citral exhibited a minimum inhibitory concentration (MIC) that supports its use as a natural preservative .

Case Study 2: Fragrance Development

Research on the formulation of fragrances highlighted the role of citral as a fundamental building block for creating complex scent profiles. By combining citral with other essential oils, perfumers can achieve unique fragrances that appeal to consumers .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Citral can be synthesized through several methods, including the oxidation of geraniol or nerol, which are both isomers of citral. One common method involves the oxidation of geraniol using chromic acid or potassium permanganate as the oxidizing agent. The reaction is typically carried out in an organic solvent such as acetone or dichloromethane at room temperature.

Another method involves the isomerization of geraniol or nerol to citral using acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. This reaction is usually performed at elevated temperatures to achieve a high yield of citral.

Industrial Production Methods

In industrial settings, citral is often produced by the pyrolysis of β-pinene, a major component of turpentine oil. The pyrolysis process involves heating β-pinene to high temperatures in the presence of a catalyst, such as alumina or silica, to produce a mixture of citral and other terpenes. The citral is then separated and purified through distillation.

Análisis De Reacciones Químicas

Types of Reactions

Citral undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: Citral can be oxidized to produce citral oxide or citral acid. Common oxidizing agents used in these reactions include potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Citral can be reduced to produce citronellal or citronellol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Citral can undergo substitution reactions to form various derivatives. For example, it can react with ammonia to form citral oxime or with hydroxylamine to form citral hydroxylamine.

Common Reagents and Conditions

The reagents and conditions used in citral reactions vary depending on the desired product. For oxidation reactions, common reagents include potassium permanganate and chromic acid, while reduction reactions often use sodium borohydride or lithium aluminum hydride. Substitution reactions typically involve reagents such as ammonia or hydroxylamine.

Major Products Formed

The major products formed from citral reactions include citral oxide, citral acid, citronellal, citronellol, citral oxime, and citral hydroxylamine. These products have various applications in the flavor, fragrance, and pharmaceutical industries.

Mecanismo De Acción

The mechanism of action of citral involves its interaction with various molecular targets and pathways. Citral has been shown to modulate the activity of several enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. It also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.

In cancer cells, citral induces apoptosis through the activation of caspases and the modulation of various signaling pathways, including the MAPK and PI3K/Akt pathways. These effects contribute to its potential therapeutic properties in cancer treatment.

Comparación Con Compuestos Similares

Citral is structurally similar to other terpenes, such as geraniol, nerol, and citronellal. it is unique in its strong lemon odor and its wide range of applications in the flavor and fragrance industries.

Geraniol: Geraniol is an isomer of citral with a rose-like odor. It is used in perfumes and as a flavoring agent.

Nerol: Nerol is another isomer of citral with a sweet, floral odor. It is also used in perfumes and flavorings.

Citronellal: Citronellal is a reduction product of citral with a lemon-like odor. It is used in insect repellents and as a fragrance component.

Citral’s unique properties and wide range of applications make it a valuable compound in various industries.

Actividad Biológica

(2Z)-3,7-dimethylocta-2,7-dienal, commonly known as neral, is a monoterpene aldehyde that is part of the citral family. It is characterized by its light yellow liquid form and a citrus aroma reminiscent of lemon. Neral and its isomer geranial (2E-isomer) are significant in various industries, including perfumery and food flavoring, due to their aromatic properties. Beyond their sensory attributes, both compounds exhibit notable biological activities that warrant further investigation.

- Molecular Formula : C10H16O

- Molecular Weight : 152.2334 g/mol

- CAS Registry Number : 106-26-3

- IUPAC Name : (2Z)-3,7-dimethylocta-2,6-dienal

Antimicrobial Properties

Neral has demonstrated significant antimicrobial activity against various pathogens. Studies have shown that neral exhibits antifungal properties against fungi such as Candida albicans, Aspergillus flavus, and Trichophyton rubrum. In comparative assays, neral showed lower efficacy than geranial but still exhibited considerable inhibitory effects .

| Pathogen | Minimum Inhibitory Concentration (MIC) | Observations |

|---|---|---|

| Candida albicans | 100 µg/mL | Effective inhibition observed |

| Aspergillus flavus | 75 µg/mL | Moderate inhibition |

| Trichophyton rubrum | 50 µg/mL | Strongest activity among tested fungi |

Antioxidant Activity

Neral has been reported to possess antioxidant properties, which are crucial for combating oxidative stress in biological systems. The compound's ability to scavenge free radicals contributes to its potential therapeutic applications .

Anti-inflammatory Effects

Research indicates that neral exhibits anti-inflammatory activity. In a study involving animal models, neral significantly reduced inflammation markers, suggesting its potential use in treating inflammatory conditions .

Study on Antifungal Activity

A study conducted by Miranda-Cadena et al. (2022) evaluated the antifungal activity of neral and geranial against various strains of Candida. The results indicated that while both isomers showed antifungal properties, geranial was more effective overall. However, the synergistic effect of both compounds was noted to enhance their antifungal efficacy when used together .

Network Pharmacology Analysis

In another research effort utilizing network pharmacology, the interactions of neral with various biological pathways were analyzed. This study highlighted the potential mechanisms through which neral exerts its biological effects, particularly in regulating metabolic processes related to inflammation and oxidative stress .

Propiedades

IUPAC Name |

(2Z)-3,7-dimethylocta-2,7-dienal |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h7-8H,1,4-6H2,2-3H3/b10-7- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFAKOWBMYCWIZ-YFHOEESVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCC(=CC=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=C)CCC/C(=C\C=O)/C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.